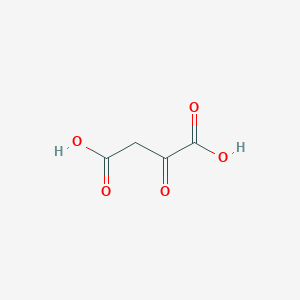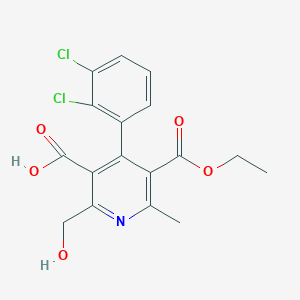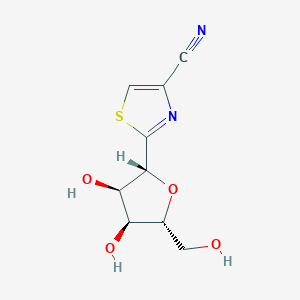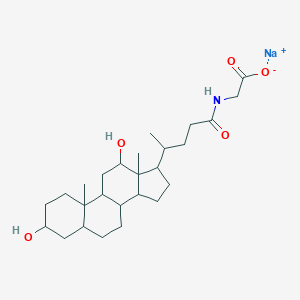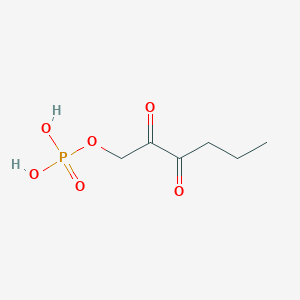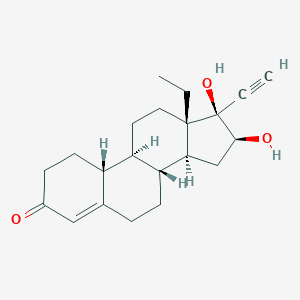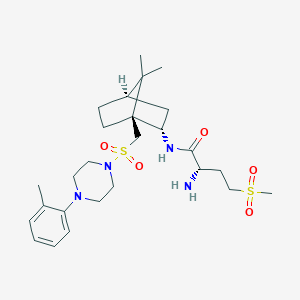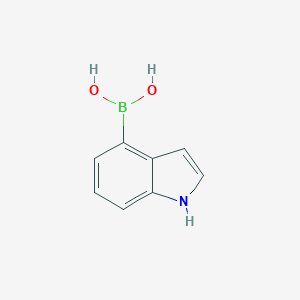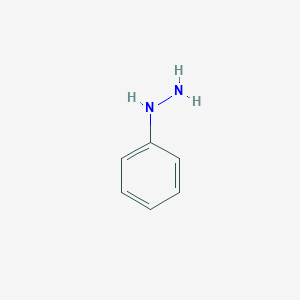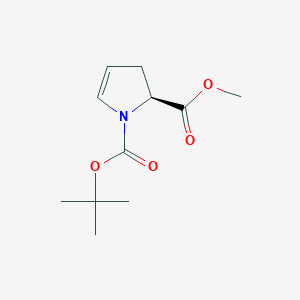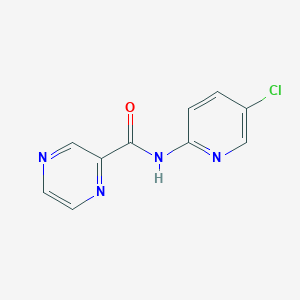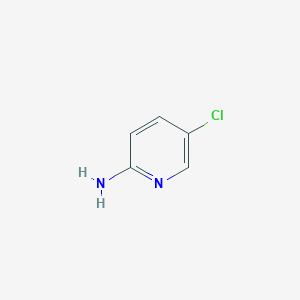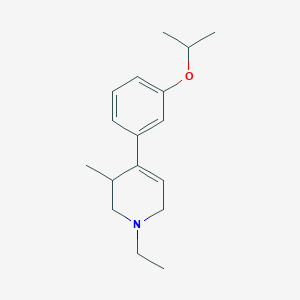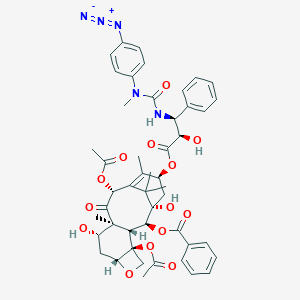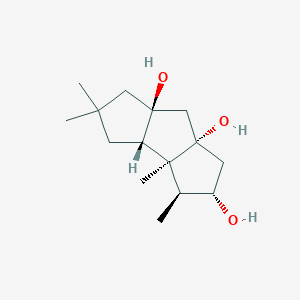
Gloeosteretriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gloeosteretriol is a natural product that is isolated from the fungus Gloeosterigma. It has gained significant attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of Gloeosteretriol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, Gloeosteretriol has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. It has also been found to modulate the activity of various transcription factors involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Gloeosteretriol has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Gloeosteretriol has been shown to enhance the activity of certain immune cells, such as natural killer cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Gloeosteretriol in lab experiments is its potent biological activity. It has been shown to have activity against a wide range of targets, making it a versatile tool for studying various biological processes. Additionally, Gloeosteretriol is a natural product, making it a valuable source of new chemical scaffolds for drug discovery.
One of the main limitations of using Gloeosteretriol in lab experiments is its complexity. It is a difficult molecule to synthesize, making it expensive and time-consuming to obtain in large quantities. Additionally, its potent biological activity can make it difficult to study in vivo, as high doses may be toxic to animals.
Orientations Futures
There are several future directions for research on Gloeosteretriol. One area of interest is the development of new synthetic methods for obtaining Gloeosteretriol and its analogs. This would allow for the production of larger quantities of the compound, making it more accessible for research and potential commercialization.
Another area of interest is the elucidation of the mechanism of action of Gloeosteretriol. Further studies are needed to fully understand how Gloeosteretriol modulates various signaling pathways in cells, which could lead to the development of new therapeutic agents.
Finally, there is a need for further research on the potential agricultural applications of Gloeosteretriol. Studies are needed to determine the optimal conditions for its use as a biopesticide or plant growth regulator, as well as its potential impact on the environment.
Conclusion
Gloeosteretriol is a natural product with potent biological activity and potential applications in medicine, agriculture, and biotechnology. While its complex structure and potent activity present challenges for research, further studies are needed to fully understand its mechanism of action and potential applications. With continued research, Gloeosteretriol has the potential to become a valuable tool for studying various biological processes and a source of new chemical scaffolds for drug discovery.
Méthodes De Synthèse
Gloeosteretriol is a complex natural product that is difficult to synthesize. However, researchers have developed various methods to synthesize Gloeosteretriol in the laboratory. One of the most common methods involves the use of a chiral auxiliary, which allows for the selective formation of the desired stereochemistry.
Applications De Recherche Scientifique
Gloeosteretriol has been extensively studied for its potential application in medicine, agriculture, and biotechnology. In medicine, Gloeosteretriol has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
In agriculture, Gloeosteretriol has been shown to have potent antifungal activity against various plant pathogens. It has also been found to enhance plant growth and improve crop yield, making it a potential candidate for use as a biopesticide or plant growth regulator.
In biotechnology, Gloeosteretriol has been used as a starting material for the synthesis of various natural products. It has also been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
141434-36-8 |
|---|---|
Nom du produit |
Gloeosteretriol |
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
(2S,3S,3aS,3bS,6aS,7aS)-3,3a,5,5-tetramethyl-2,3,3b,4,6,7-hexahydro-1H-cyclopenta[a]pentalene-2,6a,7a-triol |
InChI |
InChI=1S/C15H26O3/c1-9-10(16)5-15(18)8-14(17)7-12(2,3)6-11(14)13(9,15)4/h9-11,16-18H,5-8H2,1-4H3/t9-,10+,11+,13+,14+,15+/m1/s1 |
Clé InChI |
MXIZCSZWQVEQQV-DWJLGYRFSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C[C@]2([C@@]1([C@@H]3CC(C[C@@]3(C2)O)(C)C)C)O)O |
SMILES |
CC1C(CC2(C1(C3CC(CC3(C2)O)(C)C)C)O)O |
SMILES canonique |
CC1C(CC2(C1(C3CC(CC3(C2)O)(C)C)C)O)O |
Synonymes |
gloeosteretriol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



